N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c25-20(19-12-16-4-1-2-6-18(16)23-19)22-13-15-7-10-24(11-8-15)17-5-3-9-21-14-17/h1-6,9,12,14-15,23H,7-8,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCEIPDRVKBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is functionalized at the 1-position with a pyridin-3-yl group. A Buchwald-Hartwig amination or Ullmann-type coupling is typically employed for introducing aromatic groups to amines. For example, reacting 4-(aminomethyl)piperidine with 3-bromopyridine in the presence of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline) at 100–120°C yields the desired intermediate. Patent data suggest that copper(I) oxide (>0.02 wt%) under mild temperatures (<80°C) enhances amination efficiency while minimizing side reactions.
Reductive Amination Alternatives
An alternative route involves reductive amination of piperidin-4-one with 3-aminopyridine . Using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature facilitates imine formation followed by reduction to the secondary amine. This method, however, requires stringent pH control (pH 4–6) to prevent over-reduction.
Preparation of 1H-Indole-2-Carboxylic Acid
Indole Ring Synthesis
The indole core is constructed via Fischer indole synthesis , cyclizing phenylhydrazine with a ketone (e.g., pyruvic acid) under acidic conditions (HCl, Δ). Alternatively, Madelung cyclization of ortho-toluidine derivatives offers higher regioselectivity for the 2-position.
Carboxylic Acid Functionalization
Direct carboxylation at the indole 2-position is achieved using Kolbe-Schmitt reaction conditions (CO2, 150°C, 10 atm) with a potassium phenoxide intermediate. Yields are moderate (40–60%), necessitating purification via recrystallization from ethanol/water.
Amide Bond Formation Strategies
Acyl Chloride Activation
1H-Indole-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane (DCM) at 0–5°C. The acyl chloride is then reacted with 1-(pyridin-3-yl)piperidin-4-yl)methanamine in the presence of a base (e.g., triethylamine) to form the amide bond. This method, reported in a patent for a related compound, achieves yields of 70–85%.
Coupling Reagent-Mediated Synthesis
Modern approaches employ coupling agents such as HATU or EDCl/HOBt to activate the carboxylic acid. For example, mixing 1H-indole-2-carboxylic acid with HATU and DIPEA in DMF, followed by addition of the amine, affords the amide in >90% purity after HPLC purification.
Alternative Synthetic Routes and Optimization
Grignard Reagent-Based Alkylation
A patent describes the use of Turbo Grignard reagents (isopropylmagnesium chloride/LiCl) to form ketone intermediates in analogous syntheses. Applying this to this compound could involve reacting a bromopyridine derivative with a pre-functionalized piperidine Grignard reagent.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates amide coupling, reducing reaction times from hours to minutes while maintaining yields ≥85%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity is confirmed by HPLC (>98%) and LC-MS.
Spectroscopic Analysis
- 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyridine-H), 7.60–6.95 (m, indole-H), 3.80 (m, piperidine-CH2), 2.90 (m, piperidine-NCH2).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide exhibit significant anticancer properties.
Case Study : A study demonstrated that derivatives of this compound showed effective cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action was primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation.
| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 2.5 | DHFR Inhibition |
| A549 (Lung Cancer) | 3.0 | DHFR Inhibition |
| HeLa (Cervical Cancer) | 1.8 | DHFR Inhibition |
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Indole derivatives are frequently associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Research Findings : In vitro studies have reported that similar compounds exhibit activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves interference with bacterial protein synthesis or cell wall integrity.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Antibacterial |
| Escherichia coli | 15 µg/mL | Antibacterial |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of compounds related to this compound reveals that modifications on the piperazine and pyrimidine rings significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Indole | Increased anticancer potency |
| Variations in Piperazine | Enhanced binding affinity to target enzymes |
| Alterations in Carboxamide | Improved solubility and bioavailability |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with moderate metabolic stability observed in liver microsome assays.
Key Parameters :
- Absorption : High oral bioavailability expected due to favorable lipophilicity.
- Metabolism : Predominantly metabolized via cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
Uniqueness
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications compared to similar compounds.
Biological Activity
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine moiety, a piperidine ring, and an indole derivative, which are known to contribute to various biological activities.
1. Antiproliferative Activity:
Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing pyridine and indole groups have shown promising results in inhibiting cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds often fall below 10 µM, indicating strong activity .
2. Apoptosis Induction:
Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to enhance caspase activity, leading to increased apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM .
Biological Activity Data
The following table summarizes the biological activity data of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(Pyridin) | HeLa | 5.0 | Antiproliferative |
| N-(Pyridin) | A549 | 7.2 | Antiproliferative |
| N-(Pyridin) | MDA-MB-231 | 6.8 | Apoptosis induction |
| Indole Deriv. | HepG2 | 9.5 | Antiproliferative |
Case Study 1: Anticancer Activity
In a recent study published in MDPI, a series of pyridine derivatives were synthesized and evaluated for their anticancer properties. The study found that the introduction of hydroxyl groups significantly improved antiproliferative activity against several cancer cell lines, suggesting that modifications to the structure of this compound could enhance its efficacy .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism of action of similar compounds revealed that they act as microtubule-destabilizing agents at concentrations around 20 µM. This disruption in microtubule assembly is crucial for inducing cell cycle arrest and subsequent apoptosis in cancer cells .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide?
The compound is synthesized via carboxamide coupling between 1H-indole-2-carboxylic acid and a piperidinylmethylamine derivative. A typical procedure involves:
- Coupling reagents : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at room temperature .
- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
- Yield optimization : Adjusting stoichiometry and reaction time can improve yields (e.g., 70% in analogous syntheses) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the indole (δ ~7.0–11.7 ppm) and piperidine (δ ~2.3–3.5 ppm) moieties .
- Mass spectrometry (LCMS) : To verify molecular weight (e.g., observed [M+H] peaks) .
- HPLC : Purity assessment (>98%) using C18 columns with trifluoroacetic acid (TFA)-modified mobile phases .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Contradictions may arise due to:
- Bioavailability issues : Poor solubility or metabolic instability. Use pharmacokinetic (PK) studies to measure plasma exposure and adjust dosing regimens (e.g., BID dosing at 160 mg/kg in xenograft models) .
- Orthogonal assays : Validate in vitro activity using biochemical (e.g., EZH2 enzymatic IC) and cellular assays (e.g., EC in cancer cell lines) to confirm target engagement .
- Tissue distribution studies : Track compound levels in target tissues via LC-MS/MS to correlate with efficacy .
Q. What strategies are effective for optimizing pharmacokinetic properties in preclinical studies?
- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or methoxy) to enhance solubility, as seen in structurally related EZH2 inhibitors (e.g., CPI-1205) .
- Metabolic stability : Replace labile substituents (e.g., methyl groups on piperidine) with trifluoroethyl or cyclopropyl moieties to slow CYP450-mediated degradation .
- Formulation : Use co-solvents like PEG-400 or cyclodextrins to improve oral bioavailability .
Q. What in vivo models are suitable for evaluating the antitumor potential of this compound?
- Xenograft models : Implant EZH2-driven cancer cell lines (e.g., Karpas-422 lymphoma) subcutaneously in immunocompromised mice. Monitor tumor volume reduction and survival post-dosing (e.g., 160 mg/kg BID for 21 days) .
- Pharmacodynamic markers : Assess histone H3K27me3 levels in tumors via immunohistochemistry to confirm target inhibition .
Q. How can structural biology inform the design of analogs with improved target selectivity?
- Co-crystallization : Resolve the compound bound to its target (e.g., EZH2/PRC2 complex) to identify key binding interactions (e.g., hydrogen bonds with pyridin-3-yl or indole groups) .
- SAR studies : Modify the piperidine linker length or indole substituents to enhance affinity. For example, substituting the indole 5-position with halogens (e.g., iodine) improved potency in related carboxamides .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
